molecular formula C8H5ClF4Zn B14876111 (2-Fluoro-5-(trifluoromethyl)benZyl)Zinc chloride

(2-Fluoro-5-(trifluoromethyl)benZyl)Zinc chloride

Cat. No.: B14876111
M. Wt: 277.9 g/mol
InChI Key: AXQCLDKBQGULKS-UHFFFAOYSA-M
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Description

(2-fluoro-5-(trifluoromethyl)benzyl)zinc chloride, 0.50 M in tetrahydrofuran, is an organozinc reagent commonly used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophilic partner to form carbon-carbon bonds. The presence of fluorine atoms in its structure imparts unique reactivity and stability, making it a versatile tool in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (2-fluoro-5-(trifluoromethyl)benzyl)zinc chloride typically involves the reaction of (2-fluoro-5-(trifluoromethyl)benzyl) chloride with zinc powder in the presence of a suitable solvent like tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

(2-fluoro-5-(trifluoromethyl)benzyl) chloride+Zn(2-fluoro-5-(trifluoromethyl)benzyl)zinc chloride\text{(2-fluoro-5-(trifluoromethyl)benzyl) chloride} + \text{Zn} \rightarrow \text{this compound} (2-fluoro-5-(trifluoromethyl)benzyl) chloride+Zn→(2-fluoro-5-(trifluoromethyl)benzyl)zinc chloride

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity reagents and controlled reaction conditions ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(2-fluoro-5-(trifluoromethyl)benzyl)zinc chloride primarily undergoes substitution reactions, particularly in cross-coupling reactions such as Negishi coupling. It can also participate in addition reactions with electrophiles.

Common Reagents and Conditions

    Negishi Coupling: This reaction involves the use of a palladium catalyst and a halide or pseudohalide electrophile. The typical conditions include a base such as triethylamine and a solvent like tetrahydrofuran.

    Addition Reactions: These reactions often require the presence of a Lewis acid to activate the electrophile.

Major Products Formed

The major products formed from reactions involving this compound are typically substituted aromatic compounds, where the zinc reagent has replaced a halide or pseudohalide group on the electrophile.

Scientific Research Applications

Chemistry

In synthetic chemistry, (2-fluoro-5-(trifluoromethyl)benzyl)zinc chloride is used to construct complex molecules through cross-coupling reactions. Its ability to form carbon-carbon bonds efficiently makes it a valuable reagent in the synthesis of pharmaceuticals, agrochemicals, and materials science.

Biology and Medicine

While its direct applications in biology and medicine are limited, the compounds synthesized using this compound can have significant biological activity. For example, fluorinated aromatic compounds are often found in pharmaceuticals due to their enhanced metabolic stability and bioavailability.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its role in forming stable carbon-fluorine bonds is particularly important in the development of high-performance polymers and coatings.

Mechanism of Action

The mechanism by which (2-fluoro-5-(trifluoromethyl)benzyl)zinc chloride exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can then participate in various nucleophilic substitution reactions, facilitated by the presence of a catalyst such as palladium. The molecular targets are typically electrophilic carbon centers, where the zinc reagent donates its nucleophilic carbon to form a new carbon-carbon bond.

Comparison with Similar Compounds

Similar Compounds

  • (2-fluorobenzyl)zinc chloride
  • (4-(trifluoromethyl)benzyl)zinc chloride
  • (2-chloro-5-(trifluoromethyl)benzyl)zinc chloride

Uniqueness

(2-fluoro-5-(trifluoromethyl)benzyl)zinc chloride is unique due to the presence of both fluorine and trifluoromethyl groups on the benzyl ring. This combination imparts distinct electronic properties, enhancing its reactivity and stability compared to similar compounds. The trifluoromethyl group, in particular, increases the lipophilicity and metabolic stability of the molecules synthesized using this reagent.

Properties

Molecular Formula

C8H5ClF4Zn

Molecular Weight

277.9 g/mol

IUPAC Name

chlorozinc(1+);1-fluoro-2-methanidyl-4-(trifluoromethyl)benzene

InChI

InChI=1S/C8H5F4.ClH.Zn/c1-5-4-6(8(10,11)12)2-3-7(5)9;;/h2-4H,1H2;1H;/q-1;;+2/p-1

InChI Key

AXQCLDKBQGULKS-UHFFFAOYSA-M

Canonical SMILES

[CH2-]C1=C(C=CC(=C1)C(F)(F)F)F.Cl[Zn+]

Origin of Product

United States

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